

# Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of HPG1860

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HPG1860   |           |
| Cat. No.:            | B15614967 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**HPG1860** is a novel, non-bile acid, potent, and selective full agonist of the Farnesoid X Receptor (FXR).[1][2] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a promising therapeutic target for nonalcoholic steatohepatitis (NASH).[3][4] **HPG1860** has demonstrated a promising efficacy and safety profile in preclinical models and clinical trials, positioning it as a potential best-in-class treatment for NASH and other liver-related metabolic diseases.[1][4][5] These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **HPG1860**, along with detailed protocols for key in vitro and in vivo experiments.

#### **Pharmacokinetic Profile**

**HPG1860** exhibits favorable pharmacokinetic properties across multiple species, characterized by good oral bioavailability and low plasma clearance.[2] Preclinical studies in mice, rats, and dogs have demonstrated its potential for effective systemic exposure after oral administration. [2] Phase I clinical trials in healthy volunteers have confirmed a PK profile that supports oncedaily dosing.[1][6]



**Table 1: Preclinical Pharmacokinetic Parameters of** 

**HPG1860** 

| Parameter                      | Mouse   | Rat     | Dog     | Human<br>(Liver<br>Microsome<br>s) | Monkey<br>(Liver<br>Microsome<br>s) |
|--------------------------------|---------|---------|---------|------------------------------------|-------------------------------------|
| Oral<br>Bioavailability<br>(%) | 77.2[2] | 52.1[2] | 59.4[2] | -                                  | -                                   |
| Plasma<br>Clearance            | Low[2]  | Low[2]  | Low[2]  | -                                  | -                                   |
| Microsomal<br>Half-life (min)  | -       | 115.79  | 237.17  | 447.18                             | 154.38                              |

# **Pharmacodynamic Profile**

**HPG1860** is a potent and selective FXR agonist. In vitro assays confirm its high affinity for the FXR receptor, and in vivo studies demonstrate robust target engagement and significant therapeutic effects in a NASH model.[2]

**Table 2: In Vitro Pharmacodynamic Properties of** 

**HPG1860** 

| Parameter                                         | Value       | Assay Type                                              |
|---------------------------------------------------|-------------|---------------------------------------------------------|
| FXR EC50                                          | 0.005 μM[2] | Time-Resolved Fluorescence<br>Energy Transfer (TR-FRET) |
| FXR EC50                                          | 18 nM       | Luciferase Reporter Assay                               |
| Selectivity (TGR5 and 13 other nuclear receptors) | >30.0 μM    | cAMP Biological Assay                                   |

# Table 3: Preclinical In Vivo Pharmacodynamic Effects of HPG1860 in a NASH Mouse Model



| Dose (mg/kg, p.o., once daily for 27 days) | Outcome                                                                   |
|--------------------------------------------|---------------------------------------------------------------------------|
| 1, 3, 10[2]                                | Substantial decrease in liver injury markers (ALT and AST).[2]            |
| 1, 3, 10[2]                                | Dose-dependent reduction of steatosis.[2]                                 |
| 10[2]                                      | Complete clearance of steatosis.[2]                                       |
| 1, 3, 10[2]                                | Statistically significant improvement in NAFLD Activity Score (NAS).[2]   |
| 1, 3, 10[2]                                | Alleviation of liver inflammation and modest amelioration of fibrosis.[2] |

Table 4: Clinical Pharmacodynamic Effects of HPG1860



| Study Phase                                              | Dose                                                                           | Key Finding                                                   |
|----------------------------------------------------------|--------------------------------------------------------------------------------|---------------------------------------------------------------|
| Phase I (Healthy Volunteers,<br>Multiple Ascending Dose) | 5 mg                                                                           | 93.1% decrease in C4 (a biomarker of bile acid synthesis).[6] |
| 10 mg                                                    | 97.0% decrease in C4.[6]                                                       | _                                                             |
| 20 mg                                                    | 97.6% decrease in C4.[6]                                                       |                                                               |
| Phase IIa (RISE Study, NASH<br>Patients, 12 weeks)       | 3 mg                                                                           | -20.15% mean relative change in liver fat content (LFC).      |
| 5 mg                                                     | -7.08% mean relative change in LFC.                                            |                                                               |
| 8 mg                                                     | -38.64% mean relative change in LFC.                                           |                                                               |
| 3 mg                                                     | -7.0% mean percentage change in ALT (in patients with elevated baseline ALT).  | _                                                             |
| 5 mg                                                     | -7.6% mean percentage change in ALT (in patients with elevated baseline ALT).  | <del>-</del>                                                  |
| 8 mg                                                     | -22.5% mean percentage change in ALT (in patients with elevated baseline ALT). |                                                               |
| 3 mg                                                     | 9.1% incidence of treatment-<br>related pruritus.[4]                           | _                                                             |
| 5 mg                                                     | 9.5% incidence of treatment-<br>related pruritus.[4]                           | _                                                             |
| 8 mg                                                     | 27.3% incidence of treatment-related pruritus.[4]                              |                                                               |

# **Signaling Pathway and Experimental Workflows**







The mechanism of action of **HPG1860** and the workflows for its preclinical and clinical evaluation are depicted in the following diagrams.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. HEPAGENE [hepagene.com]
- 2. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 3. Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist HPG1860 in Patients with NASH [prnewswire.com]
- 5. Hepagene Therapeutics, Inc. Announces Positive Results from Phase I Trial of HPG1860 -BioSpace [biospace.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of HPG1860]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614967#pharmacokinetic-and-pharmacodynamic-modeling-of-hpg1860]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com